4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound is notable for its substitution pattern, which includes iodine, methyl, and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-5-trifluoromethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound’s unique substitution pattern allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-3-trifluoromethylpyrazole
- 4-Iodo-3-trifluoromethyl-1H-pyrazole
- 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole
- 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Uniqueness
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals .
Properties
Molecular Formula |
C6H6F3IN2 |
---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)12(2)11-3/h1-2H3 |
InChI Key |
YQCDQBKUWYBLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)(F)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.